Indirubin-3'-monoxime

概述

描述

靛红-3’-肟是靛红的合成衍生物,靛红是一种天然存在的双吲哚生物碱。 靛红是传统中药方剂当归龙荟丸的活性成分,该方剂已被用于治疗慢性髓性白血病 . 靛红-3’-肟由于其对细胞周期蛋白依赖性激酶和糖原合酶激酶-3的强大抑制作用而备受关注,使其成为癌症研究和治疗中的一种有价值的化合物 .

准备方法

合成路线和反应条件: 靛红-3’-肟可以通过多种方法合成。一种常见的方法涉及在乙酸钠等碱的存在下,靛红与羟胺盐酸盐反应。 反应通常在乙醇-水混合物中于升高的温度下进行 . 另一种方法涉及使用六羰基钼和枯基过氧化物,通过吲哚酚中间体将吲哚转化为靛红衍生物 .

工业生产方法: 虽然靛红-3’-肟的具体工业生产方法尚未得到广泛报道,但合成过程通常遵循与实验室规模制备类似的路线。这些方法的可扩展性取决于优化反应条件并确保最终产品的纯度。

化学反应分析

反应类型: 靛红-3’-肟会经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的衍生物。

还原: 还原反应可以改变其官能团。

常用试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用硼氢化钠等还原剂。

取代: 氯或溴等卤化剂可用于取代反应.

科学研究应用

Efficacy in Cancer Treatment

I3MO has demonstrated efficacy across various types of cancers:

- Multiple Myeloma : Research indicates that I3MO enhances the sensitivity of multiple myeloma cells to proteasome inhibitors, thereby improving treatment outcomes in drug-resistant cases .

- Breast Cancer : In studies involving breast cancer cell lines, I3MO inhibited cell growth and migration, suggesting its potential as an anti-tumor agent .

- Acute Lymphoblastic Leukemia and Chronic Myeloid Leukemia : In these hematological malignancies, I3MO not only induced apoptosis but also exhibited significant cytotoxic effects against leukemia cell lines .

- Melanoma and Squamous Cell Carcinoma : Combinatorial treatments involving I3MO have shown synergistic effects when paired with plasma-activated mediums, leading to decreased cell viability and enhanced apoptosis in melanoma and squamous cell carcinoma cells .

Multiple Myeloma

A study published in PubMed demonstrated that I3MO effectively induced apoptosis in both drug-sensitive and drug-resistant multiple myeloma cells. The compound's ability to inhibit proteasome activity was linked to improved patient outcomes when combined with established treatments like bortezomib .

Breast Cancer

In a controlled laboratory setting, researchers found that I3MO inhibited breast cancer cell proliferation by modulating the JNK1 signaling pathway. The combination treatment with JNK inhibitors showed enhanced anti-cancer effects compared to individual treatments .

作用机制

靛红-3’-肟主要通过抑制细胞周期蛋白依赖性激酶和糖原合酶激酶-3发挥其作用。 它与这些激酶的活性位点结合,阻止它们的磷酸化活性,并导致细胞周期在G2/M期停滞 . 此外,它下调NF-κB信号传导,有助于其抗炎和抗癌特性 .

类似化合物:

靛红: 母体化合物,以其激酶抑制特性而闻名。

靛红-5-磺酸盐: 一种水溶性衍生物,具有更高的抑制效力.

靛红-3’-肟衍生物: 各种在C5’位具有不同取代基的衍生物,表现出不同程度的生物活性.

独特性: 靛红-3’-肟因其对细胞周期蛋白依赖性激酶和糖原合酶激酶-3的强效和选择性抑制而脱颖而出。 它诱导细胞周期停滞和细胞凋亡的能力,以及其抗炎特性,使其成为科学研究和潜在治疗应用中一种独特且有价值的化合物 .

相似化合物的比较

Indirubin: The parent compound, known for its kinase inhibitory properties.

Indirubin-5-sulfonate: A water-soluble derivative with higher inhibitory potency.

Indirubin-3’-monoxime derivatives: Various derivatives with different substituents at the C5’ position, exhibiting varying degrees of biological activity.

Uniqueness: Indirubin-3’-monoxime stands out due to its potent and selective inhibition of cyclin-dependent kinases and glycogen synthase kinase-3. Its ability to induce cell cycle arrest and apoptosis, along with its anti-inflammatory properties, makes it a unique and valuable compound in scientific research and potential therapeutic applications .

生物活性

Indirubin-3'-monoxime (I3MO) is a derivative of indirubin, a compound traditionally used in Chinese medicine, notably for its anti-inflammatory and anti-cancer properties. Recent studies have highlighted I3MO's potential as a therapeutic agent, particularly in the context of various cancers, including multiple myeloma (MM) and transitional cell carcinoma (TCC). This article reviews the biological activity of I3MO, focusing on its mechanisms of action, effects on cell signaling pathways, and implications for cancer treatment.

Inhibition of Notch Signaling

I3MO has been shown to significantly reduce Notch1 signaling, which is crucial for cell fate determination and differentiation. Research indicates that I3MO inhibits both constitutively active mutants of Notch1 and its transcriptional activity without altering the cleavage pattern or stability of Notch1 intracellular domain (Notch1-IC) . This suppression occurs through the dissociation of the Notch1-IC-RBP-Jk complex, demonstrating I3MO's role as a potent modulator of cell signaling pathways.

Proteasome Inhibition in Multiple Myeloma

Recent studies have identified I3MO as a proteasome inhibitor, which is particularly relevant in the treatment of MM. In vitro and in vivo experiments demonstrated that I3MO sensitizes MM cells to bortezomib-induced apoptosis by inducing DNA damage and cell cycle arrest while down-regulating key proteins involved in NF-κB signaling . Specifically, I3MO was found to bind directly to proteasome activators PA28γ (PSME3) and PA200 (PSME4), leading to their degradation and subsequent inhibition of proteasome capacity.

Induction of Apoptosis and Autophagy

I3MO has also been shown to induce both apoptotic and autophagic cell death in various cancer cell lines. In transitional cell carcinoma cells, I3MO treatment resulted in reversible growth arrest and increased apoptosis rates. The expression of survivin, an anti-apoptotic protein, was significantly increased following treatment, suggesting a complex interaction between I3MO and apoptotic pathways . Furthermore, studies on JM1 human acute lymphoblastic leukemia cells revealed that I3MO promotes autophagic death alongside apoptosis, indicating its multifaceted role in cancer therapy .

Multiple Myeloma Treatment

In a study involving primary samples from MM patients, I3MO exhibited significant anti-MM activity. It was effective against both drug-sensitive and resistant MM cells. The study concluded that I3MO could be a promising candidate for overcoming bortezomib resistance in clinical settings .

Transitional Cell Carcinoma

Research on TCC indicated that I3MO could serve as an effective therapeutic agent due to its ability to induce apoptosis while also affecting survivin expression levels. This dual action suggests potential for targeted therapy approaches in bladder cancer treatment .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

属性

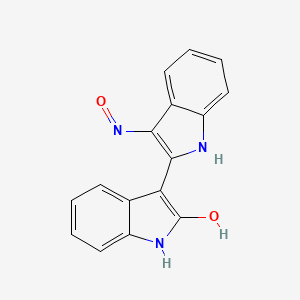

IUPAC Name |

3-(3-nitroso-1H-indol-2-yl)-1H-indol-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-16-13(9-5-1-3-7-11(9)18-16)15-14(19-21)10-6-2-4-8-12(10)17-15/h1-8,17-18,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCPPVRJPILDIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=C(C4=CC=CC=C4N3)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90416111 | |

| Record name | Indirubin-3'-monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160807-49-8 | |

| Record name | Indirubin-3'-monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160807498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indirubin-3'-monoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90416111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。